1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-phenoxyethanone
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Overview
Description
1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a benzylsulfonyl group and a phenoxyethanone moiety
Preparation Methods
The synthesis of 1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via a nucleophilic substitution reaction, where a suitable benzylsulfonyl chloride reacts with the piperazine derivative.
Attachment of the Phenoxyethanone Moiety: The final step involves the reaction of the benzylsulfonyl-piperazine intermediate with a phenoxyethanone derivative under basic conditions.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group is known to enhance binding affinity to certain biological targets, while the piperazine ring can modulate the compound’s pharmacokinetic properties . The phenoxyethanone moiety may contribute to the compound’s overall stability and solubility .
Comparison with Similar Compounds
1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE can be compared with other similar compounds, such as:
1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE: This compound differs by having a phenyl group instead of a phenoxy group, which may affect its chemical reactivity and biological activity.
2-[4-(BENZYLSULFONYL)PIPERAZINO]-4,6-DIMETHYLNICOTINONITRILE:
The uniqueness of 1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22N2O4S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-(4-benzylsulfonylpiperazin-1-yl)-2-phenoxyethanone |
InChI |
InChI=1S/C19H22N2O4S/c22-19(15-25-18-9-5-2-6-10-18)20-11-13-21(14-12-20)26(23,24)16-17-7-3-1-4-8-17/h1-10H,11-16H2 |
InChI Key |
BLWJANNPJXWILQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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